molecular formula C10H11N5O4 B12904765 (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol

(2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol

Cat. No.: B12904765
M. Wt: 265.23 g/mol
InChI Key: PCYOGJITZPVLON-QCUWZOMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a purine derivative with a suitably protected tetrahydrofuran intermediate. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product. Additionally, protecting groups are employed to prevent unwanted side reactions and to ensure the selective formation of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is achieved through techniques such as crystallization, chromatography, and recrystallization to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethylene group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential role in cellular processes. Its structural similarity to nucleotides makes it a valuable tool for investigating DNA and RNA interactions, as well as enzyme mechanisms.

Medicine

In medicine, this compound is explored for its therapeutic potential. It is investigated as a potential antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis and function.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, its structural similarity to nucleotides allows it to be incorporated into DNA or RNA, leading to chain termination or mutations.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-5α-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2α,4β-dimethanol
  • (2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol

Uniqueness

(2R,3R,4S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethylene)tetrahydrofuran-3,4-diol stands out due to its unique combination of functional groups and stereochemistry. This distinct structure imparts specific reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its significance in scientific research and industry.

Properties

Molecular Formula

C10H11N5O4

Molecular Weight

265.23 g/mol

IUPAC Name

(2R,3R,4S,5Z)-2-(6-aminopurin-9-yl)-5-(hydroxymethylidene)oxolane-3,4-diol

InChI

InChI=1S/C10H11N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h1-3,6-7,10,16-18H,(H2,11,12,13)/b4-1-/t6-,7-,10-/m1/s1

InChI Key

PCYOGJITZPVLON-QCUWZOMOSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H](/C(=C/O)/O3)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CO)O3)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.